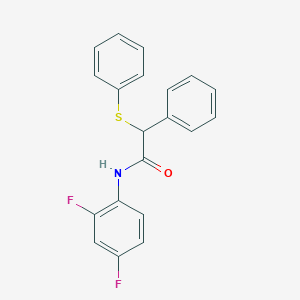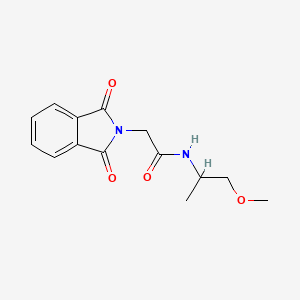![molecular formula C14H18BrNO2 B3955449 4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B3955449.png)
4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine
説明
4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine, also known as BDAM, is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields of research, including medicinal chemistry, pharmacology, and neuroscience.
作用機序
4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. Activation of the sigma-1 receptor by this compound has been shown to modulate the activity of various ion channels and neurotransmitter receptors, leading to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including modulation of ion channel activity, inhibition of monoamine transporters, and regulation of calcium signaling. This compound has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis. In addition, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for pain management.
実験室実験の利点と制限
4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine has several advantages as a tool compound for studying the sigma-1 receptor. It is a selective agonist for the receptor, meaning that it can be used to specifically target the receptor without affecting other receptors in the brain. This compound is also relatively stable and can be easily synthesized in the laboratory. However, there are also some limitations to using this compound in lab experiments. Its potency and efficacy can vary depending on the experimental conditions, and its effects can be difficult to interpret due to the complex nature of the sigma-1 receptor signaling pathway.
将来の方向性
There are several future directions for research on 4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine. One area of interest is the potential therapeutic applications of this compound for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another area of interest is the role of the sigma-1 receptor in various cellular processes, such as protein folding and calcium signaling. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
科学的研究の応用
4-[(4-bromophenyl)acetyl]-2,6-dimethylmorpholine has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. It has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for pain management. In addition, this compound has been studied for its potential as a tool compound for studying the role of certain receptors in the brain.
特性
IUPAC Name |
2-(4-bromophenyl)-1-(2,6-dimethylmorpholin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-10-8-16(9-11(2)18-10)14(17)7-12-3-5-13(15)6-4-12/h3-6,10-11H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCOTJYVYOSXAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-({[2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3955380.png)
![ethyl 3-{[ethoxy(oxo)acetyl]amino}benzoate](/img/structure/B3955394.png)

![dimethyl 2-[(4-methylphenyl)amino]-2-butenedioate](/img/structure/B3955403.png)
![2-chloro-5-iodo-N-{[(4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3955411.png)
![5-(2-chlorobenzylidene)-3-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3955416.png)
![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3955434.png)

![2-oxo-2-phenylethyl N-[(4-chlorophenyl)sulfonyl]-N-phenylglycinate](/img/structure/B3955446.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B3955458.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3955472.png)


![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,3-dimethylphenyl)propanamide](/img/structure/B3955493.png)